molecular formula C20H21NO5 B10812307 (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Katalognummer: B10812307
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: GWXDEDPXCVRAPT-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide” (CAS: 119060-90-1) is a synthetic acrylamide derivative characterized by a benzodioxole moiety and a substituted phenethylamine group. Its molecular formula is C₂₃H₂₅NO₅, with a molecular weight of 407.45 g/mol. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurological or inflammatory pathways .

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-23-16-6-3-15(11-18(16)24-2)9-10-21-20(22)8-5-14-4-7-17-19(12-14)26-13-25-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXDEDPXCVRAPT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide involves a multi-step process that typically includes the formation of the benzodioxole moiety followed by the introduction of the prop-2-enamide group. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Apoptosis induction
MCF7 (Breast Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of proliferation

Telomerase Inhibition

The compound has also been evaluated for its ability to inhibit telomerase activity, an enzyme often upregulated in cancer cells. Using a telomeric repeat amplification protocol (TRAP) assay, it was found to significantly reduce telomerase activity in treated cells.

Table 2: Telomerase Activity Inhibition

CompoundIC50 (µM)
(2E)-3-(1,3-benzodioxol-5-yl)...0.5
BIBR1532 (Control)0.2

The mechanisms underlying the biological activity of (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide include:

  • Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth.
  • Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential.
  • Telomerase Inhibition : By binding to the telomerase enzyme's active site, it prevents elongation of telomeres in cancer cells.

Study 1: In Vitro Evaluation

A study assessed the cytotoxic effects of the compound on several cancer cell lines using standard viability assays. Results indicated a dose-dependent reduction in cell viability across all tested lines.

Study 2: In Vivo Assessment

In vivo studies using mouse models demonstrated that administration of (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide resulted in significant tumor size reduction compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key differences in substituents influence physicochemical properties, bioactivity, and target interactions.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound (119060-90-1) C₂₃H₂₅NO₅ 407.45 3,4-Dimethoxyphenethyl 3.8
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(diphenylmethyl)propenamide (346715-50-2) C₂₃H₁₉NO₃ 357.40 Diphenylmethyl 5.2
(E)-3-(1,3-Benzodioxol-5-yl)-N-(2-methylphenyl)propenamide (5360-28-1) C₁₈H₁₇NO₃ 307.34 2-Methylphenyl 3.1
N-Methyl analog of Target Compound C₂₄H₂₇NO₅ 421.48 N-Methyl-3,4-dimethoxyphenethyl 4.0

*LogP values estimated using QSAR models (e.g., ).

Key Structural and Functional Differences

The 2-methylphenyl substituent in 5360-28-1 reduces molecular weight (307.34) and LogP (3.1), favoring aqueous solubility but possibly limiting target binding due to reduced aromatic interactions .

Bioactivity Clustering: highlights that structurally similar compounds cluster by bioactivity profiles. The target compound’s 3,4-dimethoxyphenethyl group may enhance affinity for catecholamine receptors (e.g., adrenergic or dopaminergic systems) compared to analogs with non-polar substituents . The N-methyl analog (C₂₄H₂₇NO₅) could exhibit altered metabolic stability, as methyl groups often reduce susceptibility to enzymatic degradation .

Synthetic Accessibility :

  • Synthesis of the target compound likely employs carbodiimide-mediated amidation (e.g., EDC/HOBt), similar to methods in and . The 3,4-dimethoxyphenethyl group may require protective strategies during coupling to prevent demethylation .

Computational Similarity Metrics: Tanimoto and Dice indices () predict moderate similarity (~0.6–0.7) between the target compound and its analogs. dimethoxyphenethyl) .

Research Findings and Implications

  • Bioactivity Profiles : Clustering analyses () suggest the target compound may share protein targets (e.g., kinases or GPCRs) with its analogs, but the dimethoxy group could confer selectivity for oxidative stress-related pathways .
  • Retention Behavior : Per , QSRR models indicate that the target compound’s retention index in chromatographic systems would differ significantly from 5360-28-1 due to polarity variations from the methoxy groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.